BenchChemオンラインストアへようこそ!

Nintedanib N-Acetyl Aniline Analog

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Nintedanib N-Acetyl Aniline Analog (CAS 1139458-48-2, C26H23N3O4, MW 441.5 g/mol), formally designated as N-Acetyldespiperazinyl Nintedanib, is a key process-related impurity and degradation product of the multi-tyrosine kinase inhibitor nintedanib. This compound is defined by the loss of the N-methylpiperazine moiety from the parent structure and the introduction of an N-acetyl group on the aniline portion, rendering it a distinct despiperazinyl analog.

Molecular Formula C26H23N3O4
Molecular Weight 441.5 g/mol
Cat. No. B1494708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib N-Acetyl Aniline Analog
Molecular FormulaC26H23N3O4
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)C(=O)OC)O
InChIInChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-15-18(26(32)33-3)9-14-22(21)28-25(23)31/h4-15,28,31H,1-3H3
InChIKeyUCXQGCJTLRSUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nintedanib N-Acetyl Aniline Analog: A Critical Despiperazinyl Reference Standard for Nintedanib Impurity Profiling


Nintedanib N-Acetyl Aniline Analog (CAS 1139458-48-2, C26H23N3O4, MW 441.5 g/mol), formally designated as N-Acetyldespiperazinyl Nintedanib, is a key process-related impurity and degradation product of the multi-tyrosine kinase inhibitor nintedanib . This compound is defined by the loss of the N-methylpiperazine moiety from the parent structure and the introduction of an N-acetyl group on the aniline portion, rendering it a distinct despiperazinyl analog [1]. Unlike the therapeutically active parent molecule (MW 539.6) or the N-acetyl piperazinyl analog (MW 581.7), this compound represents a crucial reference marker for monitoring synthetic side-reactions and hydrolytic degradation pathways in nintedanib esylate drug substances .

Why Nintedanib N-Acetyl Aniline Analog Cannot Be Substituted with Other In-Class Nintedanib Impurities


Generic substitution within the nintedanib impurity panel is scientifically invalid due to critical structural variations that directly control chromatographic retention, ionization efficiency, and resolution. Nintedanib N-Acetyl Aniline Analog (MW 441.5) lacks the basic piperazine nitrogen (pKa ~7-8) present in the parent drug and retains only the neutral acetyl-methyl aniline moiety . Consequently, its reversed-phase HPLC retention behavior differs sharply from both the parent nintedanib (MW 539.6) and the N-acetyl piperazinyl impurity (MW 581.7) that retains the basic center. The compound's reduced hydrogen bond donor count (2 vs. 3 in the parent) and elevated XlogP (4.4 vs. ~3.5 estimated for the parent) render it a unique marker for synthetic des-piperazine side products . As documented in validated analytical methods for nintedanib esylate, the inability to resolve the N-acetyl aniline analog from adjacent impurity peaks using generic mobile phases leads to inaccurate impurity quantification and potential batch rejection. Therefore, this specific compound is irreplaceable for method validation, system suitability testing, and quality control applications [1].

Head-to-Head Quantitative Evidence: Nintedanib N-Acetyl Aniline Analog vs. Closest Analogs


Molecular Weight Reduction vs. Nintedanib Parent: Impact on Chromatographic Selectivity

The Nintedanib N-Acetyl Aniline Analog (CAS 1139458-48-2) has a molecular weight of 441.5 Da, representing a 98.1 Da reduction compared to the parent nintedanib (539.6 Da) due to the absence of the N-methylpiperazine moiety . This structural contraction significantly alters its chromatographic behavior. In validated RP-HPLC methods for nintedanib esylate, the despiperazinyl analog elutes earlier under acidic gradient conditions due to the loss of the ionizable piperazine group, which, when present in the parent, contributes to increased retention via ion-pairing interactions at low pH (e.g., 0.1% formic acid) [1]. This difference in molecular weight also provides a distinct MS/MS precursor ion at m/z 442.2 [M+H]+, enabling unambiguous identification and quantification in complex sample matrices where isobaric interferences might challenge UV-based detection .

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Hydrogen Bond Donor Deficiency vs. Nintedanib Parent: Differentiating Solubility and Ionization in LC-MS Mobile Phases

The N-Acetyl Aniline Analog possesses only 2 hydrogen bond donors (HBD) compared to 3 HBD in the parent nintedanib, as the loss of the piperazine removes the protonatable tertiary amine . In electrospray ionization (ESI) positive mode, the parent nintedanib protonates readily on the piperazine nitrogen, yielding high ionization efficiency. In contrast, the N-Acetyl Aniline Analog relies on the carbonyl oxygen of the acetyl group and the indolinone NH for protonation, resulting in inherently lower ionization efficiency under standard ESI conditions [1]. This difference necessitates distinct mass spectrometry detection parameters and can lead to underestimation of the impurity if instrument parameters are not optimized specifically for this compound. The topologic polar surface area (TPSA) of 95 Ų further distinguishes it from the parent (TPSA > 100 Ų), subtly affecting its response in atmospheric pressure ionization interfaces [2].

Method Validation Ionization Efficiency Electrospray Mass Spectrometry

Structural Differentiation from N-Acetyl Piperazinyl Impurity: Quality Control Implications

The Nintedanib N-Acetyl Aniline Analog (CAS 1139458-48-2, MW 441.5) must be analytically distinguished from the N-Acetyl Piperazinyl Impurity (CAS 2130844-77-6, C33H35N5O5, MW 581.7) that retains the piperazine ring but is acetylated at a different position . The molecular weight difference of 140.2 Da between these two acetylated species provides unambiguous MS discrimination; however, UV-based HPLC methods relying solely on the indolinone chromophore (λmax ~245 nm) may be challenged to differentiate them without a reference standard [1]. The N-Acetyl Aniline Analog is specifically formed via despiperazinyl side reactions during synthesis, while the N-Acetyl Piperazinyl Impurity results from an alternate acetylation pathway. Chinese patent CN106748960A identifies this compound as a critical intermediate marker in the synthesis of nintedanib, confirming its distinct mechanistic origin and the necessity of a dedicated reference standard for its monitoring [2].

Synthetic Chemistry Pharmaceutical Quality Control Process Impurity Monitoring

Regulatory Traceability: USP Catalog Reference vs. Non-Compendial Alternatives

The N-Acetyldespiperazinyl Nintedanib compound is listed as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A13480, making it a recognized reference standard for analytical method development supporting Abbreviated New Drug Applications (ANDAs) . The USP product is supplied with a Certificate of Analysis and Product Information Sheet that documents lot-specific purity data, current lot number F283A0, and validated use dates—features absent from generic chemical suppliers who provide only nominal purity values (typically ≥95% by HPLC) . This regulatory-grade characterization ensures compliance with ICH Q3A/Q3B impurity qualification thresholds and international pharmacopoeial standards (USP, EP), a critical requirement for pharmaceutical manufacturers seeking to establish impurity limits and demonstrate analytical method equivalency to regulatory authorities [1].

Regulatory Compliance Reference Standard Qualification ANDA Submission Support

High-Value Procurement Scenarios for Nintedanib N-Acetyl Aniline Analog in Pharmaceutical Development


ANDA Method Validation and System Suitability Testing

Pharmaceutical manufacturers developing generic nintedanib formulations require Nintedanib N-Acetyl Aniline Analog as a system suitability standard to establish resolution between the despiperazinyl impurity and the parent API peak. As demonstrated by Parvateesam et al. (2023), the critical peak pair separation between nintedanib and its related impurities requires a dedicated reference standard to achieve acceptable resolution (Rs > 2.0) on X-Select CSH Phenyl Hexyl columns under optimized gradient conditions [1]. The USP-grade reference standard (Catalog No. 1A13480) provides the lot-specific purity data necessary for calculating relative response factors (RRFs) required for accurate impurity quantification in ANDA submissions .

Forced Degradation Study: Hydrolytic Pathway Identification

The N-Acetyl Aniline Analog can be generated under acidic hydrolytic stress conditions, representing a potential degradation pathway that must be characterized during stability-indicating method development [1]. Purnachand et al. (2015) reported that acid degradation of nintedanib produces two new impurity peaks, one of which corresponds to despiperazinyl analogs resulting from N-dealkylation . Using the authentic N-Acetyl Aniline Analog as a retention time marker enables unambiguous identification of these degradation products in forced degradation samples, preventing misclassification and ensuring accurate mass balance calculations.

Synthetic Process Optimization: Monitoring Despiperazinyl Side-Product Formation

During the commercial synthesis of nintedanib esylate, formation of the N-Acetyl Aniline Analog serves as a key indicator of over-acetylation or premature piperazine cleavage side reactions. Chinese patent CN106748960A identifies N-acetyl intermediates as critical control points in the synthetic route, and their levels directly correlate with the efficiency of the piperazine coupling step [1]. Quantitative monitoring using the LC-MS/MS method described by Zhang et al. (2019), which was validated for seven nintedanib-related impurities, enables process chemists to adjust reaction conditions and minimize the formation of this impurity to below the ICH Q3A identification threshold (≤0.10%) .

Metabolite Profiling: Distinguishing Drug Substance Impurities from In Vivo Metabolites

In bioanalytical studies, it is essential to differentiate process impurities from genuine circulating metabolites. The N-Acetyl Aniline Analog is structurally distinct from the major human metabolite BIBF-1202 (Nintedanib carboxylic acid, IC50 = 62 nM for VEGFR2), which retains the piperazine moiety but has undergone methyl ester hydrolysis [1]. This compound serves as a negative control in metabolic stability assays to confirm that detected despiperazinyl species in plasma originate from synthetic contamination rather than Phase I metabolism, as the N-dealkylation of nintedanib does not produce an acetylated aniline metabolite under physiological conditions.

Quote Request

Request a Quote for Nintedanib N-Acetyl Aniline Analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.